molecular formula C14H19NO2 B1246959 l-Methylphenidate CAS No. 20748-11-2

l-Methylphenidate

カタログ番号: B1246959
CAS番号: 20748-11-2
分子量: 233.31 g/mol
InChIキー: DUGOZIWVEXMGBE-UHFFFAOYSA-N

説明

メチルフェニデートは、主に注意欠陥多動性障害とナルコレプシーの治療に使用される強力な中枢神経刺激薬です。 脳内ドーパミンとノルエピネフリンのレベルを高めることで、集中力と注意力を高めることが知られています .

2. 製法

合成経路と反応条件: メチルフェニデートは、さまざまな方法で合成することができます。一般的な方法の1つは、塩基の存在下で2-クロロピリジンとフェニルアセトニトリルを反応させて、2-フェニル-2-ピリジルアセトニトリルを生成することです。 この中間体は次に水素化されて2-フェニル-2-ピリジルアセトアミドを生成し、その後環化されてメチルフェニデートが生成されます .

工業的生産方法: メチルフェニデートの工業的生産には、通常、パラジウム触媒による水素化反応が使用されます。 このプロセスは、高収率と高純度を確保するために最適化されており、大規模生産に適しています .

準備方法

Synthetic Routes and Reaction Conditions: Methylphenidate can be synthesized through various methods. One common method involves the reaction of 2-chloropyridine with phenylacetonitrile in the presence of a base to form 2-phenyl-2-pyridylacetonitrile. This intermediate is then hydrogenated to produce 2-phenyl-2-pyridylacetamide, which is subsequently cyclized to form methylphenidate .

Industrial Production Methods: Industrial production of methylphenidate typically involves the use of palladium-catalyzed hydrogenation reactions. The process is optimized to ensure high yield and purity, making it suitable for large-scale production .

化学反応の分析

反応の種類: メチルフェニデートは、酸化、還元、置換など、さまざまな化学反応を起こします。

一般的な試薬と条件:

主な生成物: これらの反応から生成される主な生成物には、メチルフェニデートの代謝物であるリタリン酸とエチルフェニデートが含まれます .

4. 科学研究への応用

メチルフェニデートは、幅広い科学研究の応用分野を持っています。

科学的研究の応用

FDA-Approved Applications

  • Attention Deficit Hyperactivity Disorder (ADHD) :
    • l-Methylphenidate is widely prescribed for managing ADHD symptoms in children and adults. It helps improve attention span, reduce hyperactivity, and enhance impulse control. Studies indicate that long-acting formulations are particularly effective, with a mean effect size of 0.94 in improving ADHD symptoms among adolescents .
  • Narcolepsy :
    • The medication is also approved for treating narcolepsy in adults, helping to manage excessive daytime sleepiness associated with this condition .

Off-Label Uses

This compound has several off-label applications that are gaining traction in clinical settings:

  • Cognitive Enhancement :
    • Some studies suggest that this compound may enhance cognitive performance, particularly in tasks requiring sustained attention and memory .
  • Cancer-Related Fatigue :
    • It has been explored as a treatment option for alleviating fatigue in cancer patients, showing moderate efficacy in improving energy levels .
  • Refractory Depression :
    • In older adults with refractory depression, this compound has been used to augment antidepressant therapy, although the evidence supporting its effectiveness is still being evaluated .
  • Apathy in Alzheimer’s Disease :
    • The compound is being investigated for its potential to address apathy in patients with Alzheimer’s disease, providing an additional therapeutic avenue for managing cognitive symptoms .

Efficacy and Safety

A comprehensive review of 260 studies revealed that while this compound significantly improves ADHD symptoms, it is also associated with various adverse effects. The risk of serious adverse events was found to be elevated among users compared to non-users, with notable increases in insomnia, decreased appetite, and cardiovascular events .

Table 1: Summary of Adverse Events Associated with this compound

Adverse EventRisk Ratio (RR)Confidence Interval (CI)
Serious Adverse Events1.361.17 to 1.57
Insomnia2.581.24 to 5.34
Decreased Appetite15.062.12 to 106.83
Cardiovascular Events1.411.09 to 1.88

Long-Term Outcomes

Long-term studies indicate that this compound remains effective over extended periods when combined with non-pharmacologic interventions such as behavioral therapy and educational support . A meta-analysis reported a high retention rate among patients treated with methylphenidate, reinforcing its role as a first-line treatment for ADHD .

Case Studies

Several case studies illustrate the varying applications of this compound:

  • Case Study A : A cohort of adolescents treated with OROS methylphenidate demonstrated significant improvements in academic performance and social interactions over a six-month period .
  • Case Study B : An elderly patient with refractory depression showed notable improvement in mood and energy levels after initiating treatment with this compound alongside standard antidepressants .

作用機序

メチルフェニデートは、ドーパミンとノルエピネフリンの再取り込みを阻害することで作用し、シナプス間隙におけるこれらの神経伝達物質のレベルを高めます。これにより、神経伝達の強化と集中力と注意力の向上がもたらされます。 メチルフェニデートの主要な分子標的は、ドーパミン輸送体とノルエピネフリン輸送体です .

6. 類似の化合物との比較

メチルフェニデートは、しばしばアンフェタミンやリスデキサンフェタミンなどの他の中枢神経刺激薬と比較されます。 これらの化合物はすべてドーパミンとノルエピネフリンのレベルを高めますが、メチルフェニデートは、これらの神経伝達物質の有意な放出を引き起こすことなく、ドーパミンとノルエピネフリンの再取り込みを特異的に阻害するという点で独特です .

類似の化合物:

メチルフェニデートの独自のメカニズムと治療プロファイルにより、臨床および研究設定の両方で貴重な化合物となっています。

類似化合物との比較

Methylphenidate’s unique mechanism and therapeutic profile make it a valuable compound in both clinical and research settings.

生物活性

l-Methylphenidate (l-MPH) is a stereoisomer of methylphenidate (MPH), a central nervous system stimulant primarily used in the treatment of attention deficit hyperactivity disorder (ADHD). Understanding the biological activity of l-MPH is crucial for evaluating its pharmacological effects, therapeutic efficacy, and safety profile. This article synthesizes findings from various studies, providing a comprehensive overview of l-MPH's biological activity, mechanisms of action, and clinical implications.

l-MPH exerts its effects mainly by inhibiting the reuptake of neurotransmitters, particularly dopamine (DA) and norepinephrine (NE). It acts on the dopamine transporter (SLC6A3) and norepinephrine transporter (SLC6A2), leading to increased extracellular concentrations of these neurotransmitters in the synaptic cleft.

  • Affinity for Transporters :
    • l-MPH has a significantly lower affinity for SLC6A3 and SLC6A2 compared to its d-enantiomer, d-MPH. In vitro studies report IC50 values for l-MPH as follows:
      • SLC6A3: 540 nM
      • SLC6A2: 5100 nM
      • SLC6A4 (serotonin transporter): >50,000 nM .

This selective binding profile suggests that while l-MPH does have some stimulant properties, it is less potent than d-MPH in enhancing dopaminergic and noradrenergic activity.

Pharmacokinetics

The pharmacokinetic properties of l-MPH are essential for understanding its clinical application.

  • Absorption and Distribution :
    • Following oral administration, l-MPH is rapidly absorbed with peak plasma concentrations typically occurring within 1-2 hours. The volume of distribution is approximately 20 L/kg in children .
  • Metabolism :
    • l-MPH is metabolized in the liver to ritalinic acid primarily via carboxylesterase enzymes . This metabolite has minimal pharmacological activity.
  • Elimination :
    • The elimination half-life of l-MPH ranges from 2 to 4 hours, necessitating multiple daily doses for sustained effect .

Clinical Efficacy

The clinical efficacy of l-MPH in treating ADHD has been evaluated in several studies:

Safety Profile

The safety profile of l-MPH has been a topic of ongoing research:

  • Cardiovascular Risks : A cohort study found a small but significant increase (10%) in cardiovascular events among individuals receiving methylphenidate compared to controls . This risk was consistent across different age groups and did not vary significantly between those with or without pre-existing cardiovascular conditions.
  • Adverse Events : While non-serious adverse events were reported more frequently in treated groups versus placebo, serious adverse events did not show significant differences .

Summary of Research Findings

Study TypeFindings
Pharmacodynamicsl-MPH shows lower affinity for DA/NE transporters compared to d-MPH; weak serotonin activity.
Clinical TrialsResponse rate ~52% for ADHD; potential efficacy in chronic pain management.
Safety StudiesIncreased cardiovascular risk (10%); higher incidence of non-serious adverse events.

特性

CAS番号

20748-11-2

分子式

C14H19NO2

分子量

233.31 g/mol

IUPAC名

methyl 2-phenyl-2-piperidin-2-ylacetate

InChI

InChI=1S/C14H19NO2/c1-17-14(16)13(11-7-3-2-4-8-11)12-9-5-6-10-15-12/h2-4,7-8,12-13,15H,5-6,9-10H2,1H3

InChIキー

DUGOZIWVEXMGBE-UHFFFAOYSA-N

SMILES

COC(=O)C(C1CCCCN1)C2=CC=CC=C2

異性体SMILES

COC(=O)[C@H]([C@@H]1CCCCN1)C2=CC=CC=C2

正規SMILES

COC(=O)C(C1CCCCN1)C2=CC=CC=C2

沸点

BP: 135 to 137 °C at 0.6 mm Hg

Color/Form

Crystals from ethanol (aqueous)

melting_point

74-75 °C
224 - 226 °C

Key on ui other cas no.

40431-62-7

物理的記述

Solid

関連するCAS

298-59-9 (hydrochloride)

溶解性

1255mg/L
Practically insoluble in water
Soluble in alcohol, ethyl acetate, ether;  practically insoluble in petroleum ether
1.82e-01 g/L

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
l-Methylphenidate
Reactant of Route 2
Reactant of Route 2
l-Methylphenidate
Reactant of Route 3
Reactant of Route 3
l-Methylphenidate
Reactant of Route 4
Reactant of Route 4
l-Methylphenidate
Reactant of Route 5
Reactant of Route 5
l-Methylphenidate
Reactant of Route 6
Reactant of Route 6
l-Methylphenidate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。